molecular formula C22H17N3O3 B12033921 N-(5-Oxo-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazol-3-YL)benzamide

N-(5-Oxo-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazol-3-YL)benzamide

Cat. No.: B12033921
M. Wt: 371.4 g/mol
InChI Key: FGCDQBHDUJXTRT-UHFFFAOYSA-N
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Description

N-(5-Oxo-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazol-3-YL)benzamide is a synthetic compound belonging to the pyrazoline family Pyrazolines are heterocyclic compounds known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Oxo-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazol-3-YL)benzamide typically involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol. The reaction is carried out in the presence of glacial acetic acid and is refluxed for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a chloroform:methanol solvent system .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-Oxo-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazol-3-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenoxy and benzamide groups can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can produce a wide range of functionalized pyrazoline compounds.

Scientific Research Applications

N-(5-Oxo-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazol-3-YL)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Oxo-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazol-3-YL)benzamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This inhibition can lead to changes in nerve impulse transmission and has potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-5-oxo-1-(4-phenoxyphenyl)-3-pyrrolidinecarboxamide
  • 5-oxo-1-(4-phenoxyphenyl)-N-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide

Uniqueness

N-(5-Oxo-1-(4-phenoxyphenyl)-4,5-dihydro-1H-pyrazol-3-YL)benzamide stands out due to its specific structural features and the presence of both phenoxy and benzamide groups.

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-[5-oxo-1-(4-phenoxyphenyl)-4H-pyrazol-3-yl]benzamide

InChI

InChI=1S/C22H17N3O3/c26-21-15-20(23-22(27)16-7-3-1-4-8-16)24-25(21)17-11-13-19(14-12-17)28-18-9-5-2-6-10-18/h1-14H,15H2,(H,23,24,27)

InChI Key

FGCDQBHDUJXTRT-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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